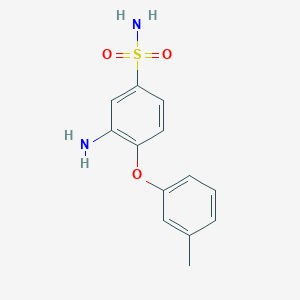

3-Amino-4-(m-tolyloxy)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

3-amino-4-(3-methylphenoxy)benzenesulfonamide |

InChI |

InChI=1S/C13H14N2O3S/c1-9-3-2-4-10(7-9)18-13-6-5-11(8-12(13)14)19(15,16)17/h2-8H,14H2,1H3,(H2,15,16,17) |

InChI Key |

MSDKNPXPUUPVCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 M Tolyloxy Benzenesulfonamide

Retrosynthetic Strategies and Forward Synthesis of 3-Amino-4-(m-tolyloxy)benzenesulfonamide

The design of a synthetic route for this compound can be approached through retrosynthetic analysis, which involves systematically deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Precursors and Reaction Pathways

A plausible retrosynthetic analysis of this compound identifies several key precursors and disconnection points. The primary disconnections are at the ether linkage and the sulfonamide bond, as well as the transformation of the amino group.

One logical pathway begins by disconnecting the sulfonamide group, leading back to the corresponding sulfonyl chloride. The amino group can be retrosynthetically derived from a nitro group, which is a common strategy as the nitro group is an effective ortho,para-director for electrophilic aromatic substitution and can be readily reduced in a later step. The ether linkage can be disconnected to reveal a phenol and an aryl halide or another suitable precursor for an etherification reaction.

This leads to the identification of the following key precursors:

m-Cresol: Provides the m-tolyloxy moiety.

3-Nitro-4-chlorobenzenesulfonyl chloride: A key intermediate that contains the necessary substitution pattern for the benzene (B151609) ring.

Ammonia or an ammonia equivalent: For the formation of the sulfonamide.

Based on this analysis, a forward synthesis can be proposed:

Ether Formation: The synthesis would likely begin with a nucleophilic aromatic substitution reaction between m-cresol and 3-nitro-4-chlorobenzenesulfonyl chloride. This reaction would form the diaryl ether linkage.

Sulfonamide Formation: The resulting 3-nitro-4-(m-tolyloxy)benzenesulfonyl chloride can then be treated with ammonia or a protected form of ammonia to form the sulfonamide.

Nitro Group Reduction: The final step would be the reduction of the nitro group to the desired amino group, yielding this compound.

Table 1: Key Precursors and Intermediates in the Proposed Synthesis

| Precursor/Intermediate | Role in Synthesis |

| m-Cresol | Source of the tolyloxy group |

| 3-Nitro-4-chlorobenzenesulfonyl chloride | Benzene ring scaffold with key functional groups |

| Ammonia | Source of the sulfonamide nitrogen |

| 3-Nitro-4-(m-tolyloxy)benzenesulfonyl chloride | Intermediate after ether formation |

| 3-Nitro-4-(m-tolyloxy)benzenesulfonamide | Intermediate after sulfonamide formation |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of each synthetic step is crucial for maximizing the yield and purity of the final product. For the proposed synthesis of this compound, several parameters can be adjusted:

Etherification: The choice of base is critical in the nucleophilic aromatic substitution for the ether formation. A moderately strong base is needed to deprotonate the m-cresol without promoting side reactions. The reaction temperature and solvent also play a significant role in the reaction rate and selectivity.

Sulfonamide Formation: The reaction of the sulfonyl chloride with ammonia needs to be carefully controlled to avoid side reactions. The temperature should be kept low to prevent the decomposition of the sulfonyl chloride.

Development of Novel Synthetic Routes and Catalytic Approaches for the Synthesis of this compound

Modern synthetic organic chemistry offers alternative and potentially more efficient routes to this compound. These often involve catalytic methods that can offer milder reaction conditions and improved functional group tolerance.

One such approach could involve a palladium- or copper-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation, to form the diaryl ether bond. This would involve coupling a suitably protected 3-amino-4-halobenzenesulfonamide with m-cresol. This approach could offer a more convergent synthesis.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Reaction | Advantages | Potential Challenges |

| Classical Route | Nucleophilic Aromatic Substitution | Readily available starting materials | Potentially harsh reaction conditions |

| Catalytic Route | Pd- or Cu-catalyzed Cross-Coupling | Milder conditions, higher functional group tolerance | Catalyst cost and sensitivity |

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical modifications. This enables the synthesis of a library of derivatives for various applications.

Chemical Modifications at the Amino, Sulfonamide, and Tolyloxy Moieties

Amino Group: The primary amino group is a versatile handle for functionalization. It can undergo acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization followed by substitution to introduce a variety of functional groups (e.g., -OH, -Cl, -Br, -CN).

Sulfonamide Group: The sulfonamide nitrogen can be alkylated or arylated under basic conditions to generate N-substituted derivatives.

Tolyloxy Moiety: The aromatic rings of the tolyloxy group are susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents such as nitro, halogen, or acyl groups. The position of substitution will be directed by the existing methyl and ether groups.

Stereoselective Synthesis and Resolution of Enantiomers (if applicable)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective synthesis or resolution of enantiomers is not applicable to the parent compound itself. However, if a chiral center is introduced during the derivatization of the scaffold, for example, by introducing a chiral substituent on the amino or sulfonamide nitrogen, then the resulting diastereomers or enantiomers would require separation or stereoselective synthesis.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Amino (-NH2) | Acylation | Acetyl chloride, Acetic anhydride | Amide (-NHCOR) |

| Amino (-NH2) | Alkylation | Alkyl halides | Secondary/Tertiary Amine (-NHR, -NR2) |

| Sulfonamide (-SO2NH2) | N-Alkylation | Alkyl halides, Base | N-Alkylsulfonamide (-SO2NHR) |

| Tolyloxy Ring | Nitration | HNO3/H2SO4 | Nitro-tolyloxy |

Application of green chemistry principles in the synthesis of this compound and its derivatives.

The traditional synthesis of aryl ether benzenesulfonamides often involves multi-step processes that utilize hazardous solvents and reagents, leading to significant waste generation. In contrast, modern synthetic strategies are increasingly incorporating green chemistry principles to mitigate environmental impact.

A key area of improvement is the replacement of volatile organic compounds (VOCs) with greener solvents. For instance, the synthesis of related aryl sulfonamides has been successfully demonstrated in an aqueous-alkaline medium, which significantly reduces the environmental footprint of the reaction. While direct studies on this compound in purely aqueous systems are not extensively documented, research on analogous compounds, such as 3-amino-4-hydroxy-benzenesulfonamide derivatives, has utilized mixtures of water and more benign alcohols like propan-2-ol, showcasing a move towards more sustainable solvent systems.

Another promising green approach is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. For the Ullmann condensation, a key step in the formation of the diaryl ether linkage present in this compound, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. This efficiency translates to lower energy consumption and a more sustainable process.

Furthermore, the reduction of a nitro group to an amine is a critical transformation in the likely synthetic pathway to this compound. Traditional methods often employ stoichiometric reducing agents that generate significant waste. Biocatalysis, using enzymes or whole microorganisms, presents a green alternative for this step. Nitroreductases, for instance, can selectively reduce nitro groups under mild conditions, often in aqueous media, thereby avoiding the use of harsh and environmentally damaging reagents.

The following table summarizes the application of various green chemistry principles to the synthesis of sulfonamides and their precursors, highlighting the potential for a more sustainable production of this compound.

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Advantage for this compound Synthesis |

| Use of Greener Solvents | Synthesis of aryl sulfonamides in aqueous-alkaline media or water-alcohol mixtures. | Reduced use of volatile organic compounds (VOCs), leading to lower environmental pollution and improved worker safety. |

| Alternative Energy Sources | Microwave-assisted Ullmann ether synthesis for the formation of diaryl ether linkages. | Shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. |

| Catalysis | Development of recyclable catalysts for key synthetic steps like Ullmann condensation. | Minimization of waste, potential for continuous processing, and improved cost-efficiency. |

| Biocatalysis | Enzymatic reduction of nitro-aromatic precursors to form the corresponding amino group. | High selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and avoidance of hazardous reducing agents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduction of byproducts and waste, leading to a more efficient and sustainable process. |

Computational Chemistry and Theoretical Modeling of 3 Amino 4 M Tolyloxy Benzenesulfonamide

Quantum chemical calculations and electronic structure analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules like 3-Amino-4-(m-tolyloxy)benzenesulfonamide. Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-311G+(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. nih.govepstem.netindexcopernicus.com These calculations provide a detailed picture of the molecule's intrinsic properties at the quantum level.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and chemical reactivity. indexcopernicus.comyoutube.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

Charge distribution analysis is often visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). indexcopernicus.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the ether linkage, indicating these are sites susceptible to electrophilic attack. The amino group's hydrogen atoms would exhibit positive potential.

Table 1: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) Data below is illustrative, based on calculations for related aminobenzenesulfonamides and serves as a theoretical example.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Electron-donating capability |

| ELUMO | -1.10 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.15 | Indicator of chemical reactivity and stability |

Table 2: Example Optimized Geometrical Parameters The following data represents typical bond lengths and angles for a sulfonamide structure, derived from computational studies on analogous compounds.

| Parameter | Value |

|---|---|

| Bond Length (S=O) | ~1.47 Å |

| Bond Length (S-N) | ~1.65 Å |

| Bond Length (S-Caromatic) | ~1.78 Å |

| Bond Angle (O=S=O) | ~120° |

| Dihedral Angle (C-S-N-C) | Variable (defines conformation) |

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. epstem.net These theoretical values are compared against experimental data to confirm the molecular structure.

IR Spectra: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretching, S=O asymmetric and symmetric stretching). The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. epstem.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). This helps in understanding the electronic structure and identifying π → π* and n → π* transitions. nih.gov

Molecular dynamics simulations for understanding conformational flexibility and solvent interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. mdpi.com By simulating the molecule in a box of solvent (typically water) for nanoseconds or longer, MD can reveal:

Conformational Flexibility: How the molecule transitions between different low-energy conformations in a solution environment.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's polar groups (sulfonamide, amino group, ether oxygen) and surrounding water molecules. The arrangement of water molecules around the nonpolar tolyl and phenyl groups (solvation shell) can also be analyzed.

These simulations use force fields (like OPLS/AA or GROMOS) to define the potential energy of the system, allowing for the calculation of atomic trajectories over time. mdpi.com

Ligand-protein docking and molecular interaction studies with hypothesized biological targets

Given that the benzenesulfonamide (B165840) scaffold is a classic pharmacophore for carbonic anhydrase (CA) inhibitors, it is hypothesized that this compound could interact with various CA isozymes. nih.govnih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. nih.gov

Docking simulations place the flexible ligand into the rigid or flexible active site of a target protein, scoring different poses based on a scoring function that estimates the binding affinity (e.g., ΔG in kcal/mol). The primary binding mechanism for sulfonamides in carbonic anhydrases involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn2+ ion in the active site. nih.gov

A typical docking study would reveal:

Binding Pose: The precise orientation of the ligand within the active site.

Key Interactions: A detailed map of the non-covalent interactions stabilizing the complex. For this compound, these would likely include:

Coordination between the sulfonamide NH and the active site Zn2+.

Hydrogen bonds between the sulfonamide oxygens and amino acid residues like Thr199.

Hydrophobic or van der Waals interactions between the tolyloxy and phenyl rings and nonpolar residues in the active site.

Binding Affinity: A predicted score that helps rank its potential potency compared to other compounds. While this score is an estimate, it is a valuable tool in preclinical drug discovery for prioritizing candidates. nih.gov

Table 3: Hypothesized Interactions of this compound in a Carbonic Anhydrase Active Site

| Ligand Group | Protein Residue/Ion | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Sulfonamide (-SO2NH-) | Zn2+ | Coordination | ~2.1 |

| Sulfonamide Oxygen | Thr199 (Backbone NH) | Hydrogen Bond | ~2.8 |

| Amino Group (-NH2) | Gln92 | Hydrogen Bond | ~3.0 |

| m-tolyl Ring | Val121, Leu198 | Hydrophobic | ~3.5 - 4.5 |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available on the computational chemistry and theoretical modeling of the compound this compound. Consequently, detailed information regarding its key intermolecular interactions, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling, and theoretical reaction mechanisms could not be located.

The provided outline requires specific, in-depth computational data for this exact molecule. However, the scientific record does not appear to contain studies that would provide the necessary information to address the following topics for this compound:

Reaction mechanism elucidation through theoretical calculations.

While extensive research exists on the computational analysis of other benzenesulfonamide derivatives, the strict focus of the request on "this compound" prevents the inclusion of that data. The unique structural feature of the m-tolyloxy group means that data from other analogs, such as hydroxy or different alkoxy-substituted benzenesulfonamides, cannot be directly extrapolated to fulfill the requirements of the prompt with scientific accuracy.

Therefore, the generation of a scientifically accurate article adhering to the specified outline is not possible at this time.

Preclinical Biological and Pharmacological Investigations of 3 Amino 4 M Tolyloxy Benzenesulfonamide

In vitro cellular and biochemical assays for molecular target identification and mechanistic elucidation.

Following a comprehensive review of scientific literature, no specific data pertaining to the in vitro cellular and biochemical analysis of 3-Amino-4-(m-tolyloxy)benzenesulfonamide for molecular target identification and mechanistic elucidation were found. Research on structurally related benzenesulfonamide (B165840) compounds often involves their evaluation as enzyme inhibitors, particularly against carbonic anhydrases. nih.govmdpi.com

Enzyme inhibition kinetics and specificity profiling (e.g., carbonic anhydrase isoforms, other relevant enzymes).

There is no publicly available information on the enzyme inhibition kinetics and specificity profiling of this compound against carbonic anhydrase isoforms or any other relevant enzymes. Studies on analogous compounds, such as 4-amino-substituted benzenesulfonamides, have utilized techniques like fluorescent thermal shift assays and isothermal titration calorimetry to determine their binding affinities and inhibition constants for various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, IX, and XII. mdpi.comnih.gov These investigations on similar molecules reveal a range of potencies and selectivities, with some derivatives showing nanomolar inhibitory constants. mdpi.comnih.gov However, such data is not available for this compound itself.

Receptor binding assays and modulation of intracellular signaling pathways.

No studies detailing receptor binding assays or the modulation of intracellular signaling pathways for this compound have been identified in the public domain. While derivatives of the related compound, 3-amino-4-hydroxybenzenesulfonamide, have been synthesized for the purpose of creating antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R), specific binding data and pathway analysis for this compound are not available. nih.gov

Cell-based assays for phenotypic screening and pathway analysis in various cell lines.

There is a lack of published research on cell-based assays, including phenotypic screening and pathway analysis, conducted with this compound in any cell lines. Phenotypic screening is a valuable approach in drug discovery to identify compounds that induce specific cellular responses. nih.govenamine.net For other benzenesulfonamide derivatives, cell-based assays have been employed to assess their biological activity in various cancer cell lines, such as glioblastoma and prostate carcinoma cell lines, often in both 2D and 3D cultures to evaluate their effects in different tumor microenvironments. researchgate.net

Omics-based profiling (proteomics, transcriptomics, metabolomics) in cellular and ex vivo models to identify molecular targets and perturbed pathways.

No omics-based profiling data, including proteomics, transcriptomics, or metabolomics, are available for this compound in either cellular or ex vivo models. Such studies would be instrumental in identifying the molecular targets and understanding the pathways perturbed by this specific compound, but this research has not been published.

Evaluation of this compound in relevant ex vivo tissue models.

A search of the scientific literature did not yield any studies on the evaluation of this compound in relevant ex vivo tissue models. Ex vivo models are increasingly utilized to bridge the gap between in vitro cell cultures and in vivo animal models by providing a more physiologically relevant environment to study the effects of chemical compounds. nih.gov

In vivo preclinical efficacy studies and mechanistic investigations in established animal models.

There are no published preclinical efficacy studies or mechanistic investigations of this compound in any established animal models. Such in vivo studies are a critical step in the drug development process to assess the therapeutic potential and understand the biological effects of a compound in a whole organism.

Assessment of efficacy in validated disease models (without dosage or safety discussions).

The efficacy of this compound, identified as a lead compound in a series of benzenesulfonamide perforin (B1180081) inhibitors, has been evaluated in a murine model of allogeneic bone marrow transplant rejection. nih.gov Perforin is a critical protein in the cytotoxic lymphocyte-mediated cell death pathway and plays a significant role in the rejection of immunologically mismatched grafts. nih.gov The primary disease model used to assess the efficacy of this compound was the rejection of major histocompatibility complex (MHC)-mismatched mouse bone marrow cells. nih.gov

In this model, the administration of the compound resulted in a significant increase in the preservation and survival of allogeneic bone marrow cells. nih.govnih.gov Specifically, treatment with the compound promoted the survival of these cells in both the peripheral blood and the spleen. nih.gov This demonstrates the compound's ability to mitigate graft rejection in a preclinical setting. nih.gov The studies focused on the ability of the compound to block the perforin-mediated lysis of transplanted cells, which is a key mechanism of rejection. nih.gov The successful preservation of bone marrow cells indicates the potential therapeutic utility of inhibiting perforin in this context. nih.govnih.gov

Detailed mechanistic investigations within in vivo biological systems.

The in vivo mechanism of action for this compound is centered on its function as an inhibitor of the cytolytic protein perforin. nih.gov Perforin is a key effector molecule utilized by cytotoxic lymphocytes, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to eliminate target cells. nih.gov Upon release from these immune cells, perforin monomers assemble into pores on the target cell membrane, leading to osmotic lysis and cell death. nih.gov

In preclinical models, this compound demonstrated its ability to inhibit this perforin-mediated activity in vivo. nih.gov By blocking the function of perforin, the compound protects target cells from destruction by cytotoxic lymphocytes. nih.gov This was observed in the context of allogeneic bone marrow transplantation, where the primary mechanism of acute rejection is the destruction of donor cells by the recipient's immune cells through perforin-dependent pathways. nih.govnih.gov The compound's efficacy in preserving the transplanted bone marrow cells provides direct evidence of its in vivo perforin-inhibiting mechanism. nih.gov

The effector cell's own plasma membrane is naturally protected from perforin through a high lipid order and the presence of exposed phosphatidylserine (B164497) residues that sequester and inactivate the protein. nih.gov The action of this compound effectively mimics and enhances the protection of target cells from the lytic effects of perforin. nih.govnih.gov

Preclinical pharmacokinetic and pharmacodynamic (PK/PD) relationships in animal models (ADME aspects).

The preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound have been characterized in murine models to establish a relationship between drug exposure and its biological effect. nih.gov Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for optimizing its therapeutic potential. nih.gov

Pharmacokinetics: Following administration in mice, the compound exhibited specific pharmacokinetic parameters. nih.gov A notable characteristic of this compound is its high degree of binding to plasma proteins, with studies indicating that over 99% of the compound is bound to these proteins in the bloodstream. nih.gov

| Pharmacokinetic Parameter | Value |

|---|---|

| Cmax (Maximum Plasma Concentration) | 235 µM |

| AUC (Area Under the Curve) | 1222 µM·h |

| T1/2 (Half-life) | 4.1 h |

| Plasma Protein Binding | >99% |

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A strong correlation was established between the pharmacokinetic profile of this compound and its in vivo efficacy as a perforin inhibitor. nih.gov The most significant PK/PD relationship was observed between the duration that total plasma concentrations of the compound remained above a certain threshold and the inhibition of perforin activity in vivo. nih.gov Specifically, a strong correlation was found with the time that total plasma concentrations were maintained above 900 µM. nih.gov This concentration corresponds to unbound (free) drug concentrations that are approximately three times the in vitro IC90 (the concentration required to inhibit 90% of perforin activity). nih.gov

This relationship underscores the importance of maintaining a sufficient concentration of the unbound, active compound at the site of action to achieve maximal efficacy. nih.gov The findings from these PK/PD studies are critical for informing future strategies to optimize the therapeutic effects of this class of benzenesulfonamide perforin inhibitors and to guide their progression towards potential clinical evaluation. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of 3 Amino 4 M Tolyloxy Benzenesulfonamide

Chromatographic Methodologies for Separation, Isolation, and Purity Assessment.nih.gov

Chromatographic techniques are fundamental for separating 3-Amino-4-(m-tolyloxy)benzenesulfonamide from reaction mixtures, impurities, or degradation products. These methods exploit differences in the physicochemical properties of the components to achieve separation, which is crucial for isolation and subsequent purity evaluation. amazonaws.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of non-volatile compounds like this compound. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically developed, where the compound is separated on a nonpolar stationary phase. wu.ac.th

Method development involves optimizing several parameters to achieve good resolution and peak shape. amazonaws.com A C18 column is commonly selected for the separation of sulfonamide derivatives. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (like formic or acetic acid) to ensure the ionization state of the analyte and improve peak symmetry. sielc.comwu.ac.thpom.go.id

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. amazonaws.com Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. nih.govwu.ac.thpom.go.id Specificity ensures that the peak for the target compound is free from interference from other components. nih.gov Linearity is established by analyzing a series of dilutions of a standard solution and demonstrating a direct proportionality between concentration and detector response, typically with a correlation coefficient (R²) of ≥0.999. nih.govwu.ac.th Accuracy is determined by the recovery of a known amount of spiked analyte from a sample matrix, while precision measures the closeness of repeated measurements. nih.govwu.ac.th

Table 1: Typical RP-HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 265 nm) wu.ac.th |

| Column Temp. | 25-40°C wu.ac.thpom.go.id |

| Injection Vol. | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Fragmentation Analysis.researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.com Due to the low volatility and polar nature of sulfonamides like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.govacs.org

Common derivatization reagents for sulfonamides include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the amino and sulfonamide groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

Following separation on the GC column (a nonpolar column like one with a 3% OV-17 packing is often suitable), the derivatized analyte enters the mass spectrometer. oup.com Electron ionization (EI) is typically used, which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Confirmation.nih.govamazonaws.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Detailed Structural Information.nih.govamazonaws.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the methyl protons of the tolyl group, and the protons of the amino (NH₂) and sulfonamide (SO₂NH₂) groups. nih.govchemicalbook.com The splitting patterns (e.g., doublets, triplets) would help establish the substitution patterns on the aromatic rings.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show unique signals for each carbon in the aromatic rings, the methyl carbon, and the carbons bonded to oxygen and nitrogen. nih.gov

2D Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to make definitive assignments. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Group | Technique | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 |

| Amino (NH₂) Protons | ¹H NMR | 4.0 - 5.5 (broad) |

| Sulfonamide (SO₂NH₂) Protons | ¹H NMR | 7.0 - 8.0 (broad) |

| Methyl (CH₃) Protons | ¹H NMR | 2.2 - 2.5 |

| Aromatic Carbons | ¹³C NMR | 110 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Elemental Composition Determination.rsc.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight of a compound with extremely high accuracy (typically to within 5 ppm). This precision allows for the confident determination of the elemental formula. For this compound (C₁₃H₁₄N₂O₃S), the theoretical monoisotopic mass can be calculated. An HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions.amazonaws.comrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ankara.edu.tr Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions in the benzene rings. The resulting spectrum, showing wavelength of maximum absorbance (λₘₐₓ), is useful for quantitative analysis and can provide some structural information related to the conjugated system. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1370 - 1330 and 1180 - 1160 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Future Research Directions and Potential Academic Applications of 3 Amino 4 M Tolyloxy Benzenesulfonamide

Exploration of Novel Therapeutic Avenues Based on Preclinical Mechanistic Insights

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Future research could focus on elucidating the preclinical mechanisms of action of 3-Amino-4-(m-tolyloxy)benzenesulfonamide to uncover its therapeutic potential.

Table 1: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |

| Oncology | Carbonic Anhydrases (CAs) | Sulfonamides are classic inhibitors of CAs, enzymes overexpressed in many tumors and involved in pH regulation and tumor progression. mdpi.comnih.govmdpi.comresearchgate.netnih.gov |

| Infectious Diseases | Dihydropteroate Synthase (DHPS) | The sulfonamide group can act as a competitive inhibitor of DHPS, a key enzyme in the folate synthesis pathway of bacteria. |

| Inflammation | Cyclooxygenase-2 (COX-2) | Certain sulfonamide-containing compounds exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory applications. |

| Neurological Disorders | Somatostatin (B550006) Receptors (SSTRs) | Structurally similar compounds are used to synthesize antagonists for somatostatin receptor subtype 5 (SST5R), indicating a potential role in neuromodulation. mdpi.comnih.govchemicalbook.com |

Preclinical studies would need to involve a battery of in vitro and in vivo assays to identify specific molecular targets and characterize the compound's pharmacological profile. Mechanistic studies could employ techniques such as enzymatic assays, binding studies, and cellular signaling pathway analysis to understand how it exerts its biological effects.

Development of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study biological systems. Given the potential for specific interactions with biological targets, this compound could be developed into a valuable research tool.

Key characteristics for a chemical probe that would need to be investigated include:

Potency: High affinity for its intended target.

Selectivity: Minimal off-target effects to ensure that observed biological outcomes are due to the modulation of the specific target.

Mechanism of Action: A well-defined and understood interaction with its target.

Should this compound demonstrate high potency and selectivity for a particular enzyme or receptor, it could be used to dissect complex biological pathways, validate new drug targets, and explore cellular physiology in both healthy and diseased states.

Integration of this compound into Broader Compound Libraries for Academic High-Throughput Screening Initiatives

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govnih.govenamine.net The unique structure of this compound makes it a candidate for inclusion in academic and institutional compound libraries.

Table 2: Potential HTS Campaigns for this compound

| Screening Objective | Assay Type | Potential Discoveries |

| Identification of Novel Enzyme Inhibitors | Biochemical assays (e.g., fluorescence, luminescence) | New inhibitors for kinases, proteases, or other enzyme classes. |

| Discovery of Receptor Modulators | Cell-based reporter gene assays | Agonists or antagonists for G-protein coupled receptors or nuclear receptors. |

| Antimicrobial Drug Discovery | Microbial growth inhibition assays | Novel antibacterial or antifungal agents. |

Its inclusion in diverse screening libraries would increase the probability of identifying novel biological activities and "hits" that could be further developed into lead compounds for drug discovery programs.

Material Science Implications and Potential for Advanced Functional Materials Derived from the Compound

The aromatic rings and functional groups within this compound suggest its potential as a building block for novel organic materials.

Potential applications in material science could include:

Organic Electronics: The conjugated π-systems of the aromatic rings could be exploited for the development of organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials.

Polymer Chemistry: The amino and sulfonamide groups can serve as reactive sites for polymerization, leading to the synthesis of new polymers with unique thermal, mechanical, or optical properties.

Dye Synthesis: Structurally related sulfonamides have applications in the synthesis of dyes. researchgate.netchemicalbook.com The specific chromophoric properties of this compound could be explored for the development of new colorants.

Unexplored Areas and Challenges in the Academic Investigation of this compound

The primary challenge in the academic investigation of this compound is the current lack of dedicated research. Future efforts will need to address several fundamental questions.

Key Unexplored Areas and Future Research Questions:

Synthetic Chemistry: Development of efficient and scalable synthetic routes to produce the compound and its derivatives for extensive testing.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand how different functional groups contribute to its biological activity and material properties. This would be crucial for optimizing potency and selectivity.

Pharmacokinetics and ADME: For any potential therapeutic application, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential.

Crystallography: Obtaining crystal structures of the compound, both alone and in complex with biological targets, would provide invaluable insights into its three-dimensional structure and binding interactions.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DMF) | Anhydrous | +20% yield |

| Temperature | 80–100°C | Prevents degradation |

| Reaction Time | 12–18 hours | Balances completion vs. side reactions |

| Catalyst (K₂CO₃) | 2.5 equivalents | Maximizes substitution |

Basic: How is the crystal structure of this compound resolved, and what software is recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/water solution. Data collection at 100 K minimizes thermal motion artifacts. SHELXL (for refinement) and WinGX (for data processing) are widely used due to their robustness in handling sulfonamide hydrogen-bonding networks . Key metrics include R-factor (<0.05) and electron density maps to validate atomic positions. Hydrogen bonding patterns (e.g., N–H···O=S interactions) are analyzed using Mercury or PLATON .

Basic: What experimental methods are used to assess solubility and stability in aqueous buffers?

Methodological Answer:

Solubility is quantified via shake-flask method: excess compound is agitated in buffers (pH 1–10) at 25°C for 24 hours, followed by HPLC-UV analysis (C18 column, 254 nm detection) . Stability studies use accelerated degradation conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis products (e.g., sulfonic acid derivatives) .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

DFT calculations (B3LYP/6-311++G(d,p) basis set) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and sulfonamide group charge distribution. Exact exchange terms (e.g., hybrid functionals) improve accuracy for hydrogen-bonding interactions . Software like Gaussian or ORCA is used to simulate reaction pathways (e.g., nucleophilic attack at the sulfonyl group) .

Advanced: How do structural modifications influence structure-activity relationships (SAR) in sulfonamide derivatives?

Methodological Answer:

Systematic SAR studies involve synthesizing analogs with variations in the aryloxy group (e.g., electron-withdrawing substituents) and evaluating biological activity (e.g., enzyme inhibition). QSAR models (using CODESSA or MOE) correlate descriptors like LogP, polar surface area, and dipole moments with activity trends . For example, bulkier substituents at the m-tolyloxy position reduce solubility but enhance binding affinity to carbonic anhydrase .

Advanced: What strategies resolve contradictions in reported hydrogen-bonding motifs across crystallographic studies?

Methodological Answer:

Contradictions arise from polymorphic variations or solvent inclusion. Redundant crystallization trials (e.g., using ethanol vs. acetonitrile) identify dominant packing motifs. Graph-set analysis (Etter’s notation) classifies hydrogen-bonding patterns (e.g., R₂²(8) rings) to distinguish polymorphs . High-resolution synchrotron data (≤0.8 Å) resolves ambiguities in disordered regions .

Advanced: How are analytical methods (e.g., NMR, HPLC) optimized for detecting trace impurities?

Methodological Answer:

- NMR : ¹H-NMR (500 MHz, DMSO-d₆) with TOCSY detects <0.1% impurities via cross-peak analysis. ¹³C-DEPT135 confirms stereochemical purity .

- HPLC : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient. Method validation follows ICH Q2(R1) guidelines for LOD (0.01%) and LOQ (0.03%) .

Advanced: How do solvent polarity and temperature affect reaction mechanisms in sulfonamide functionalization?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating substitution at the sulfonamide’s para position. Kinetic studies (via in situ IR monitoring) reveal Arrhenius activation energies (~50 kJ/mol) for nitro reduction steps. Lower temperatures (0–5°C) favor selectivity in multi-step syntheses by suppressing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.